molecular formula C16H11N3O2S B2762003 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide CAS No. 872630-05-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide

Cat. No.: B2762003
CAS No.: 872630-05-2
M. Wt: 309.34
InChI Key: SVKJCMFCHXOBLC-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide, also known as ITF2357 or Givinostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITF2357 is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-inflammatory and anti-tumor effects.

Scientific Research Applications

Antiprotozoal Activity

Compounds structurally related to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide, such as imidazo[1,2-a]pyridines, have been explored for their antiprotozoal activity. For instance, derivatives have shown potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antimicrobial Activity

Imidazole and pyrazole derivatives, including those bearing furan-2-yl and phenyl groups, have been synthesized and evaluated for their antimicrobial activity. These compounds offer a basis for developing new antimicrobial agents, indicating that similar structures could possess valuable biological properties (Idhayadhulla et al., 2012).

Anticancer Properties

A range of heterocycle-substituted phthalimide derivatives, including those with imidazo[1,2-a]pyridine and furan components, have demonstrated cytotoxic activity against various human cancer cell lines in vitro. This highlights the potential of such compounds in anticancer drug development (Yang et al., 2010).

Antituberculosis Activity

Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a promising class of anti-tuberculosis agents, showing potent activity against Mycobacterium tuberculosis with a novel mechanism of action targeting QcrB. This suggests significant potential for compounds with related structures in tuberculosis treatment research (Moraski et al., 2020).

Corrosion Inhibition

Research into amino acid compounds, including furan-2-carboxamide derivatives, has shown effectiveness as corrosion inhibitors for steel in acidic solutions. This application is crucial for materials science, demonstrating the compound's potential in industrial applications to prevent corrosion (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. The disruption of these crucial metabolic pathways leads to the inhibition of the growth and proliferation of Mtb .

Biochemical Pathways

The affected biochemical pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. These molecules are vital for various metabolic processes in the bacterium, including the synthesis of fatty acids and the operation of the citric acid cycle .

Pharmacokinetics

Similar compounds have been designed with in silico admet predictions, suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) profiles .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mtb . The most active derivatives of this compound have shown significant activity against Mtb, with IC50 values in the low micromolar range . Furthermore, these compounds have shown selectivity for Mtb over non-tuberculous mycobacteria (NTM), suggesting a specific mechanism of action against Mtb .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15(14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-19-6-8-22-16(19)18-13/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKJCMFCHXOBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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